molecular formula C16H13N5O3S B2384686 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 905669-37-6

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2384686
CAS RN: 905669-37-6
M. Wt: 355.37
InChI Key: MQGDPGXGGPHNJU-UHFFFAOYSA-N
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Description

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H13N5O3S and its molecular weight is 355.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and HIV Inhibitors

    A series of fused 1,2,4-triazoles, including derivatives similar to the queried compound, were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. These compounds exhibited promising results in an in vitro malachite green ATPase assay, highlighting their potential as HIV inhibitors (Khan et al., 2014).

  • Pharmacological Studies

    Another study focused on synthesizing triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1‐b]furan. These compounds were characterized and evaluated for antimicrobial and analgesic activities, demonstrating their potential in medical applications (Ravindra et al., 2008).

  • Antiexudative Activity

    Derivatives of 1,2,4-triazol were synthesized and their anti-exudative properties were studied, finding that a significant number of the new derivatives exhibited antiexudative properties, suggesting potential for further pharmacological exploration (Chalenko et al., 2019).

  • Biological Assessment

    A study developed a method for synthesizing novel acetamides with a 1,2,4-oxadiazole cycle, including pharmacological assessments. This research contributes to understanding the biological properties of such fused heterocyclic compounds (Karpina et al., 2019).

Structural and Computational Studies

  • Structural Analysis

    Research on the structural elucidation of triazolothiadiazine derivatives via DFT calculations, Hirshfeld surface studies, and energy frameworks was conducted. This study offers insights into the molecular structure and interactions of these compounds, aiding in the development of more effective drugs (Sallam et al., 2021).

  • HQSAR and Molecular Docking

    A study used computational strategies to understand the requirements of furanyl derivatives as adenosine A2A receptor antagonists, employing HQSAR and molecular docking. This research aids in the design of new therapeutics targeting the A2A receptor (Muñoz-Gutiérrez et al., 2016).

Corrosion Inhibition

  • Copper Corrosion Inhibitors: A study explored the efficacy of triazolothiadiazine derivatives as corrosion inhibitors for copper in aggressive media, combining electrochemical methods with DFT studies. The results demonstrated high inhibition efficiency, suggesting applications in metal protection (Arshad et al., 2019).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c22-15(17-9-11-3-1-7-23-11)10-25-16-19-18-14-6-5-12(20-21(14)16)13-4-2-8-24-13/h1-8H,9-10H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGDPGXGGPHNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

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